An In-Depth Technical Guide to 3-Ketocarbofuran: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 3-Ketocarbofuran: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketocarbofuran is a significant metabolite of the broad-spectrum carbamate pesticide, carbofuran.[1][2] Its presence in environmental and biological samples is an indicator of carbofuran use and metabolism.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 3-Ketocarbofuran. It also includes detailed experimental protocols for its analysis and a visualization of its primary mechanism of action.
Chemical Structure and Identification
3-Ketocarbofuran is characterized by a benzofuranone core structure with a methylcarbamate group attached.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2,2-dimethyl-3-oxo-2,3-dihydro-1-benzofuran-7-yl) N-methylcarbamate[5] |
| CAS Number | 16709-30-1[1] |
| Molecular Formula | C₁₂H₁₃NO₄[1] |
| Synonyms | 3-Oxocarbofuran, Carbofuran-3-keto[6][7] |
Physicochemical Properties
A summary of the key physicochemical properties of 3-Ketocarbofuran is presented below. These properties are crucial for understanding its environmental fate, transport, and analytical behavior.
| Property | Value | Reference |
| Molecular Weight | 235.24 g/mol | [1] |
| Melting Point | 175-185 °C | [7][8] |
| Boiling Point | 362.2 ± 42.0 °C (Predicted) | [8] |
| Solubility | Soluble in chloroform and methanol. Partly miscible in water. | [9][10] |
| pKa | 11.92 ± 0.46 (Predicted) | [8] |
| LogP (Octanol-Water Partition Coefficient) | 1.8 (Computed) | [5] |
| Vapor Pressure | 1.96E-05 mmHg at 25°C | [7] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [8] |
Biological Activity and Mechanism of Action
The primary biological activity of 3-Ketocarbofuran, like its parent compound carbofuran, is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.
Acetylcholinesterase Inhibition
By inhibiting AChE, 3-Ketocarbofuran leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of postsynaptic acetylcholine receptors (both muscarinic and nicotinic), leading to a state of cholinergic crisis.[2][6] The inhibition of AChE by carbamates like 3-Ketocarbofuran is reversible, as the carbamylated enzyme can undergo hydrolysis to regenerate the active enzyme.[11]
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by 3-Ketocarbofuran.
Mechanism of Acetylcholinesterase Inhibition by 3-Ketocarbofuran.
Experimental Protocols
Synthesis
General Oxidation of 3-Hydroxycarbofuran to 3-Ketocarbofuran:
-
Dissolution: Dissolve 3-hydroxycarbofuran in a suitable organic solvent (e.g., dichloromethane, acetone).
-
Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation system, to the solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction and perform an aqueous work-up to remove the oxidizing agent and byproducts.
-
Extraction: Extract the product into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 3-Ketocarbofuran.
Purification
Recrystallization:
Recrystallization is a common technique for purifying solid organic compounds.[14][15]
-
Solvent Selection: Choose a suitable solvent or solvent system in which 3-Ketocarbofuran is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[16][17]
-
Dissolution: Dissolve the crude 3-Ketocarbofuran in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography:
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[18][19]
-
Stationary Phase: Pack a glass column with a suitable stationary phase, typically silica gel or alumina.
-
Sample Loading: Dissolve the crude 3-Ketocarbofuran in a minimal amount of a non-polar solvent and load it onto the top of the column.
-
Elution: Elute the column with a mobile phase of increasing polarity. The choice of mobile phase depends on the polarity of the compound and impurities. A gradient of hexane and ethyl acetate is a common choice.
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure 3-Ketocarbofuran.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Analysis by QuEChERS and Chromatography
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[1][5][20]
QuEChERS Protocol for Vegetable Matrix: [21][22]
-
Homogenization: Homogenize a representative sample of the vegetable matrix.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard (e.g., Carbofuran-d3).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Final Extract: The supernatant is the final extract for analysis.
The following diagram outlines the general workflow for QuEChERS sample preparation.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Ketocarbofuran | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxycarbofuran | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neurotransmitter Dysregulation [gulflink.health.mil]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE [mdpi.com]
- 8. metrotechinstitute.org [metrotechinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Ketocarbofuran phenol | C10H10O3 | CID 87303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]
- 13. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Home Page [chem.ualberta.ca]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 20. ijesd.org [ijesd.org]
- 21. benchchem.com [benchchem.com]
- 22. eurl-pesticides.eu [eurl-pesticides.eu]
